REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[C:12]([N+:13]([O-])=O)=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][N:4]=1.[H][H].C(OCC)(=O)C.C(O)C.N>C(O)C.ClCCl.[Pd]>[NH2:13][C:12]1[C:3]([NH:2][CH3:1])=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
CNC1=NC=C(C(=O)OC)C=C1[N+](=O)[O-]
|
Name
|
ethanol dichloromethane
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.ClCCl
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
ethyl acetate ethanol ammonia
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.C(C)O.N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was then filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude oily product obtained
|
Type
|
CUSTOM
|
Details
|
was further reacted directly
|
Name
|
|
Type
|
|
Smiles
|
NC=1C(=NC=C(C(=O)OC)C1)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |